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Compound of Interest

Compound Name: (4-Amino-phenyl)-urea

CAS No.: 21492-80-8

Cat. No.: B1268273

Get Quote

Structural Scaffold & Pharmacophore in Medicinal Chemistry

Executive Summary
(4-Amino-phenyl)-urea (CAS: 21492-80-8), also known as p-ureidoaniline, represents a

critical bifunctional building block in organic synthesis and drug discovery. Distinguished by its

dual nitrogen-based functionality—a primary aniline amine and a urea moiety—it serves as a

versatile intermediate for azo dyes and, more significantly, as a privileged pharmacophore in

kinase inhibitor design. This guide delineates the physicochemical properties, validated

synthetic protocols, and the mechanistic role of the urea motif in stabilizing the "DFG-out"

conformation of protein kinases, a cornerstone of Type II inhibitor efficacy.

Molecular Architecture & Physicochemical Profile[1]
[2]
The molecule consists of a phenyl ring substituted at the para positions with an amino group

(electron-donating) and a urea group (hydrogen bond donor/acceptor). This "push-pull"

electronic character influences its reactivity and binding affinity in biological pockets.

Table 1: Core Specifications
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Property Data

IUPAC Name 1-(4-Aminophenyl)urea

Common Synonyms p-Ureidoaniline; 4-Aminophenylurea

CAS Registry Number 21492-80-8

Molecular Formula

Molecular Weight 151.17 g/mol

SMILES Nc1ccc(NC(N)=O)cc1

Solubility
Soluble in DMSO, DMF, Hot Water; Sparingly

soluble in cold water, EtOH.[1]

pKa (Predicted) ~4.8 (Aniline nitrogen), ~13.5 (Urea)

Appearance Off-white to grey crystalline solid

Synthetic Routes & Process Optimization
The industrial and laboratory standard for synthesizing (4-amino-phenyl)-urea involves the

selective reduction of (4-nitrophenyl)urea. While chemical reductions (e.g., Fe/HCl) exist,

Catalytic Hydrogenation is the preferred pharmaceutical-grade method due to cleaner workup

and higher atom economy.

Validated Protocol: Catalytic Hydrogenation
Objective: Conversion of (4-nitrophenyl)urea to (4-aminophenyl)urea without over-reduction of

the urea carbonyl.

Reagents:

Substrate: (4-Nitrophenyl)urea (1.0 equiv)

Catalyst: 10% Palladium on Carbon (Pd/C) (5-10 wt% loading)

Solvent: Methanol (MeOH) or Ethanol (EtOH) (degassed)
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Hydrogen Source:

gas (balloon or Parr shaker at 30-50 psi)

Step-by-Step Methodology:

Preparation: In a clean hydrogenation vessel, suspend (4-nitrophenyl)urea in MeOH

(concentration ~0.1 M). The starting material may not be fully soluble initially.

Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add 10% Pd/C.

Caution: Pd/C is pyrophoric when dry.

Hydrogenation: Purge the vessel with

three times. Agitate the mixture under

atmosphere at room temperature.

Monitoring: Monitor reaction progress via TLC or LC-MS. The yellow suspension of the nitro

compound will typically turn into a clear or greyish solution as the amine forms.

Workup: Once complete (typically 2-6 hours), filter the mixture through a Celite® pad to

remove the catalyst. Wash the pad with warm MeOH.

Isolation: Concentrate the filtrate under reduced pressure. The product can be recrystallized

from water or ethanol/water mixtures if necessary.

Synthesis Workflow Diagram
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Figure 1: Catalytic hydrogenation workflow for the selective reduction of the nitro group to the

primary amine.[2]

Application in Drug Discovery: The Urea Linker[5]
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(4-Amino-phenyl)-urea is a "privileged fragment" in kinase inhibitor design. The urea moiety is

not merely a linker; it is a critical functional group that enables Type II Kinase Inhibition.

Mechanism of Action: DFG-Out Stabilization
Type II inhibitors bind to the inactive conformation of kinases (DFG-out).[3] In this state, the

conserved DFG (Asp-Phe-Gly) motif flips, creating a hydrophobic pocket adjacent to the ATP

binding site.

The Urea Hook: The urea group acts as a hydrogen bond donor/acceptor dyad.

Key Interactions:

Glu Interaction: One urea NH forms a H-bond with a conserved Glutamate residue in the

C-helix.

Asp Interaction: The other urea NH forms a H-bond with the backbone or side chain of the

Aspartate in the DFG motif.

Result: This "bridge" locks the kinase in an inactive conformation, preventing ATP binding

and phosphorylation. This structural motif is found in blockbuster drugs like Sorafenib and

Regorafenib.

Pharmacophore Interaction Map

Kinase Allosteric Pocket (DFG-Out)
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Figure 2: Schematic of the urea moiety bridging the catalytic Glu and DFG-Asp residues in the

kinase allosteric pocket.

Structural Validation (Spectroscopy)
Verifying the integrity of the urea group post-reduction is vital, as ureas can hydrolyze under

harsh acidic/basic conditions.

Proton NMR ( -NMR) Signature
In DMSO-

, the protons are distinct and exchangeable.

Chemical Shift
(

ppm)

Multiplicity Integration Assignment Notes

8.30 - 8.50 Singlet (Broad) 1H Urea -NH

Downfield due to

carbonyl

anisotropy.

6.80 - 7.10 Doublet 2H Ar-H
Ortho to Urea

group.

6.40 - 6.60 Doublet 2H Ar-H

Ortho to Amino

group (shielded).

[4]

5.60 - 5.80 Singlet (Broad) 2H Urea -NH Terminal urea

protons.

4.50 - 5.00 Singlet (Broad) 2H Aniline -NH Upfield relative to

urea protons.[4]

Note: The exact position of NH protons is concentration and temperature-dependent.
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Safety & Handling
While (4-Amino-phenyl)-urea is a valuable intermediate, it shares toxicological profiles with

other aniline derivatives.

Acute Toxicity: Harmful if swallowed or inhaled.[5] Potential for methemoglobinemia.

Skin Sensitization: May cause allergic skin reactions.[6]

Handling: Use engineering controls (fume hood). Wear nitrile gloves and safety glasses.

Storage: Store in a cool, dry place under inert gas if possible to prevent oxidation of the

aniline amine (browning).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.researchgate.net/publication/241690844_Ins_and_outs_of_kinase_DFG_motifs
https://pdf.benchchem.com/1269/Application_Notes_and_Protocols_1H_and_13C_NMR_of_3_4_Aminophenyl_1_4_chlorophenyl_urea.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2252571.htm
https://buyat.ppg.com/EHSDocumentManagerPublic/pdf_main.aspx?StreamId=68d69e6c97d0d3fb0000&Id=68d69e6d97d3d7a50001
https://www.benchchem.com/product/b1268273/docs#technical-monograph-4-amino-phenyl-urea
https://www.benchchem.com/product/b1268273/docs#technical-monograph-4-amino-phenyl-urea
https://www.benchchem.com/product/b1268273/docs#technical-monograph-4-amino-phenyl-urea
https://www.benchchem.com/product/b1268273/docs#technical-monograph-4-amino-phenyl-urea
https://www.benchchem.com/product/b1268273?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268273?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268273?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

